molecular formula C11H12O B6167119 (2E,4E)-5-phenylpenta-2,4-dien-1-ol CAS No. 58506-33-5

(2E,4E)-5-phenylpenta-2,4-dien-1-ol

Cat. No.: B6167119
CAS No.: 58506-33-5
M. Wt: 160.2
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Description

(2E,4E)-5-phenylpenta-2,4-dien-1-ol is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.2. The purity is usually 95.
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Properties

CAS No.

58506-33-5

Molecular Formula

C11H12O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2e,4e 5 Phenylpenta 2,4 Dien 1 Ol

Stereoselective and Stereospecific Approaches to (2E,4E)-5-phenylpenta-2,4-dien-1-ol Synthesis

The precise control of the geometry of the double bonds is paramount in the synthesis of conjugated dienes like this compound. Various methodologies have been developed to achieve high stereoselectivity, ensuring the desired (E,E) configuration.

Reduction of Dienyl Esters and Aldehydes

A common and effective method for the synthesis of allylic alcohols is the reduction of the corresponding esters or aldehydes. Reagents such as Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminium hydride (LiAlH4) are frequently employed for this transformation.

DIBAL-H is a versatile reducing agent that can reduce esters to aldehydes at low temperatures or to primary alcohols with additional equivalents or higher temperatures. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the corresponding (2E,4E)-5-phenylpenta-2,4-dienoate ester can be reduced. lookchem.com The reaction is typically performed in an inert solvent like diethyl ether or toluene (B28343) at low temperatures, such as -78 °C, to control the reactivity and prevent over-reduction. rsc.orgorganic-chemistry.org A general procedure involves dissolving the ester in the solvent, cooling the mixture, and adding DIBAL-H dropwise. rsc.org After the reaction is complete, it is quenched with a suitable reagent like a saturated ammonium (B1175870) chloride solution. rsc.org

Lithium aluminium hydride (LiAlH4) is a more powerful reducing agent than DIBAL-H and will readily reduce esters and aldehydes to the corresponding primary alcohols. youtube.com While effective, its high reactivity requires careful handling and control of reaction conditions to avoid unwanted side reactions.

Table 1: Comparison of Reducing Agents for Dienyl Ester and Aldehyde Reduction

ReagentSubstrateProductKey ConditionsNotes
DIBAL-H Dienyl EsterDienolLow temperature (-78 °C)Can be controlled to yield aldehyde or alcohol
LiAlH4 Dienyl EsterDienolInert solventPowerful reducing agent, less selective than DIBAL-H
DIBAL-H Dienyl AldehydeDienolLow temperatureEffective for aldehyde reduction
LiAlH4 Dienyl AldehydeDienolInert solventAlso effective for aldehyde reduction

Enzymatic Deamination of L-Styrylalanine Analogs

While specific examples for the synthesis of this compound via this method are not prevalent in the searched literature, enzymatic deamination represents a potential green chemistry approach. This methodology would involve the use of an enzyme to stereoselectively deaminate an L-styrylalanine analog, which could then be further transformed into the target dienol. This approach offers the advantages of high stereospecificity and mild reaction conditions, characteristic of enzymatic transformations.

Gold(I)-Catalyzed Reactions of Propargyl Esters

Gold(I) catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes. monash.edufrontiersin.org A mild and stereoselective gold(I)-catalyzed domino transformation of propargylic esters can lead to the formation of substituted (1E,3E)-dienes. nih.govdntb.gov.ua This process is thought to proceed through a sequence of 1,3-acyloxy migration to form an allene (B1206475) intermediate, followed by a proton transfer. nih.gov While a direct synthesis of this compound using this method is not explicitly detailed in the provided results, the underlying principles suggest its applicability by selecting the appropriate propargyl ester precursor. The versatility of propargylic esters as synthetic precursors is well-established. researchgate.net

Iron-Catalyzed Coupling of Dienol Phosphates with Grignard Reagents for Conjugated Diene Synthesis

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium-catalyzed reactions. acs.orgorgsyn.org An efficient and stereoselective method for preparing terminal conjugated dienes involves the iron-catalyzed coupling of dienol phosphates with Grignard reagents. acs.orgresearchgate.net This reaction, often catalyzed by Fe(acac)3, provides excellent yields of the desired dienes and is noted for its stereoselectivity. acs.org This method is particularly useful for accessing terminal 1,3-dienes. researchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Table 2: Key Features of Iron-Catalyzed Dienol Phosphate Coupling

FeatureDescription
Catalyst Fe(acac)3
Nucleophile Grignard Reagents
Substrate Dienol Phosphates
Product Conjugated Dienes
Stereoselectivity High
Yields Generally excellent
Conditions Mild

Multistep Synthetic Routes to this compound Precursors

The synthesis of this compound often relies on the preparation of key precursors, such as dienals or other advanced intermediates. Multistep synthetic sequences are employed to construct these precursors with the correct stereochemistry.

Sonogashira Coupling and Partial Hydrogenation Strategies for 5-Phenylpent-4-yn-1-ol and Dienal Intermediates

A powerful strategy for constructing the carbon skeleton of this compound involves the Sonogashira coupling reaction followed by a stereoselective partial hydrogenation. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is carried out under mild conditions, often at room temperature with an amine base. wikipedia.orgwalisongo.ac.id

For the synthesis of a precursor like 5-phenylpent-4-yn-1-ol, a suitable aryl halide (e.g., iodobenzene) can be coupled with a terminal alkyne containing a hydroxyl group.

Once the enyne precursor is synthesized, the alkyne can be selectively reduced to a cis- or trans-alkene. To obtain the desired (2E,4E) stereochemistry, a partial hydrogenation of the alkyne to a trans-alkene is required. This is typically achieved using a dissolving metal reduction, such as sodium in liquid ammonia. libretexts.org Alternatively, catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) leads to the formation of a cis-alkene. libretexts.orgmasterorganicchemistry.comthieme-connect.delibretexts.org Therefore, for the synthesis of the (E,E)-diene, a different approach for the second double bond formation would be necessary if Lindlar's catalyst were used for the first reduction.

The resulting dienol precursor can then be oxidized to the corresponding dienal, which can subsequently be reduced to this compound as described in section 2.1.1.

Wittig Olefination and Horner-Wadsworth-Emmons Approaches to Conjugated Dienyl Systems

The construction of the conjugated diene backbone of this compound is often achieved through powerful olefination reactions. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are central to forming the necessary carbon-carbon double bonds with control over stereochemistry.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comorganic-chemistry.org For the synthesis of conjugated systems like this compound, this typically involves a multi-step process where a suitable phosphonium ylide is reacted with cinnamaldehyde (B126680). The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, which is desirable for the target compound. organic-chemistry.org A general representation of this approach is the reaction of a protected hydroxyethylphosphonium ylide with cinnamaldehyde.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.org This method is often preferred for the synthesis of (E)-alkenes due to its high stereoselectivity. organic-chemistry.org The HWE reaction typically provides excellent E-selectivity when reacting with aldehydes. organic-chemistry.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org For synthesizing the target dienol, a protected hydroxyethylphosphonate would be deprotonated with a base and then reacted with cinnamaldehyde.

A comparative overview of these two methods is presented below:

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
Reagent Phosphonium ylidePhosphonate carbanion
Byproduct Triphenylphosphine oxideWater-soluble dialkylphosphate
Stereoselectivity Variable, depends on ylide stabilityGenerally high (E)-selectivity
Purification Often requires chromatographySimplified due to soluble byproduct

Derivatization from (2E,4E)-5-Phenylpenta-2,4-dienoic Acid and its Esters

An alternative and efficient route to this compound is the reduction of the corresponding carboxylic acid or its esters. (2E,4E)-5-Phenylpenta-2,4-dienoic acid and its esters, such as the methyl ester, serve as readily available starting materials. cymitquimica.comalfa-chemistry.com

The direct reduction of (2E,4E)-5-phenylpenta-2,4-dienoic acid to the corresponding alcohol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This method, however, requires careful control of reaction conditions to avoid over-reduction or side reactions.

A more common and controlled approach is the reduction of (2E,4E)-5-phenylpenta-2,4-dienoic acid esters . The methyl or ethyl esters are typically prepared by esterification of the carboxylic acid. These esters can then be selectively reduced to this compound using reducing agents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride. The use of DIBAL-H at low temperatures is often preferred as it can selectively reduce the ester to the aldehyde if desired, or to the alcohol with careful control of stoichiometry.

The following table summarizes the reduction of (2E,4E)-5-phenylpenta-2,4-dienoic acid derivatives:

Starting MaterialReducing AgentProduct
(2E,4E)-5-Phenylpenta-2,4-dienoic acidLithium aluminum hydride (LiAlH₄)This compound
(2E,4E)-5-Phenylpenta-2,4-dienoic acid methyl esterDiisobutylaluminium hydride (DIBAL-H)This compound
(2E,4E)-5-Phenylpenta-2,4-dienoic acid methyl esterLithium aluminum hydride (LiAlH₄)This compound

Green Chemistry Principles and Sustainable Synthesis of Dienol Compounds

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. This includes the use of safer solvents, the development of catalytic processes, and improving atom economy.

Solvent-Free or Aqueous Reaction Media in Dienol Synthesis

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of synthetic methods in solvent-free or aqueous media is a key goal of green chemistry. While specific examples for the synthesis of this compound in such media are not extensively documented, the broader field of dienol and diene synthesis has seen significant progress. For instance, some olefination reactions and metal-catalyzed cross-coupling reactions for diene synthesis have been adapted to aqueous conditions. nih.gov The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact.

Development of Recyclable Catalytic Systems for Improved Atom Economy

Improving atom economy, a measure of how efficiently atoms from the reactants are incorporated into the desired product, is another cornerstone of green chemistry. Catalytic processes are inherently more atom-economical than stoichiometric reactions. The development of recyclable catalysts is particularly important for sustainable synthesis. mdpi.comresearchgate.net

In the context of dienol synthesis, recyclable catalysts can be employed in various steps, such as in cross-coupling reactions to form the diene skeleton or in reduction reactions. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are often easier to separate and recycle. researchgate.net Examples of recyclable catalysts include metal nanoparticles supported on materials like graphitic carbon or metal-organic frameworks (MOFs). mdpi.com While direct applications to this compound synthesis are still an area of active research, the development of these catalytic systems holds great promise for the sustainable production of this and other valuable dienol compounds. chemrxiv.org

Chemical Reactivity and Mechanistic Studies of 2e,4e 5 Phenylpenta 2,4 Dien 1 Ol

Electrophilic and Nucleophilic Additions to the Dienyl Moiety

The conjugated diene system of (2E,4E)-5-phenylpenta-2,4-dien-1-ol is susceptible to attack by both electrophiles and nucleophiles. The extended conjugation, which includes the phenyl group, influences the regioselectivity and stereoselectivity of these addition reactions.

Addition reactions to alkenes can proceed with specific regioselectivity (the preferential formation of one constitutional isomer over another) and stereoselectivity (the preferential formation of one stereoisomer over another). masterorganicchemistry.com In the case of conjugated dienes like this compound, electrophilic addition can result in 1,2-addition or 1,4-addition products. The distribution of these products is often dependent on reaction conditions such as temperature and the nature of the electrophile.

Regioselectivity: The initial attack of an electrophile on the dienyl system can occur at either C2 or C4. The resulting carbocation is resonance-stabilized, with positive charge delocalized across the conjugated system. The subsequent attack by a nucleophile can then occur at different positions, leading to various regioisomers. For instance, the addition of a generic electrophile 'E-Nu' could potentially yield 1,2- and 1,4-adducts. The phenyl group at C5 further influences the electron density along the diene, which can direct the initial electrophilic attack.

Stereoselectivity: The stereochemical outcome of an addition reaction is described as either syn-addition (addition to the same face of the double bond) or anti-addition (addition to opposite faces). masterorganicchemistry.com The specific stereoselectivity depends on the reaction mechanism. For example, reactions proceeding through a cyclic intermediate, such as bromination with Br₂, typically result in anti-addition. In contrast, reactions like catalytic hydrogenation often exhibit syn-addition.

A summary of potential addition reaction outcomes is presented in the table below.

Reaction TypeReagentsPotential ProductsSelectivity Notes
Electrophilic AdditionH-X (e.g., HBr, HCl)1,2- and 1,4-adductsRegioselectivity is governed by the stability of the resulting carbocation intermediates. masterorganicchemistry.com
HalogenationX₂ (e.g., Br₂, Cl₂)1,2- and 1,4-dihaloadductsOften proceeds via a cyclic halonium ion, leading to anti-addition. masterorganicchemistry.com
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHAlcoholsTypically results in anti-Markovnikov, syn-addition. masterorganicchemistry.com

The key to understanding the regioselectivity of electrophilic additions to conjugated dienes lies in the stability of the carbocation intermediates formed. When an electrophile attacks one of the double bonds in this compound, an allylic carbocation is generated. This carbocation is not localized; instead, the positive charge is delocalized over multiple carbon atoms through resonance.

For this compound, electrophilic attack at C2 would lead to a carbocation with the positive charge delocalized between C3 and C5. The presence of the phenyl group at C5 provides additional stabilization to the carbocation at that position through further resonance with the aromatic ring. This extended delocalization significantly influences the subsequent nucleophilic attack, which can occur at any of the electron-deficient carbons, leading to a mixture of products. The relative stability of the contributing resonance structures determines the major and minor products.

Pericyclic Reactions of the Conjugated Diene System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.com The conjugated diene system of this compound is well-suited to participate in several types of pericyclic reactions, including cycloadditions and electrocyclic reactions. ebsco.com These reactions are highly stereospecific and their outcomes can often be predicted by the principles of orbital symmetry, such as the Woodward-Hoffmann rules. adichemistry.comlibretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. mnstate.eduorganic-chemistry.org this compound can act as the 4π-electron component in such reactions. The reactivity of the diene is enhanced by electron-donating groups and the dienophile's reactivity is increased by electron-withdrawing groups. organic-chemistry.org

A notable example is the reaction of a similar compound, (2E,4E)-2,4-hexadien-1-ol, with maleic anhydride (B1165640). chegg.comchegg.comens-lyon.fr This reaction proceeds via a Diels-Alder cycloaddition to form an initial anhydride adduct, which can then undergo an intramolecular reaction involving the hydroxyl group. ens-lyon.fr For this compound, the phenyl group would be a substituent on the resulting cyclohexene (B86901) ring.

The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific with respect to both the diene and the dienophile. For instance, a cis-dienophile will result in a cis relationship of substituents on the newly formed ring. Furthermore, the "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state. organic-chemistry.org

While the [4+2] Diels-Alder reaction is the most common, other cycloadditions are also possible, though less frequent. For instance, a [6+4] cycloaddition could theoretically occur if a suitable 6π-electron system reacts with the 4π-electron diene.

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product with one fewer π-bond. libretexts.orgmasterorganicchemistry.com These reactions are reversible, and the direction of the reaction (ring-closing or ring-opening) depends on the specific system and conditions. libretexts.org

For a conjugated diene like the one in this compound, a 4π-electron electrocyclic ring closure could lead to the formation of a cyclobutene (B1205218) derivative. The stereochemical course of these reactions is dictated by orbital symmetry and depends on whether the reaction is induced by heat (thermal) or light (photochemical). libretexts.orgmasterorganicchemistry.comimperial.ac.uk

Thermal Conditions: Under thermal conditions, a 4π-electron electrocyclic reaction proceeds via a conrotatory motion of the terminal p-orbitals.

Photochemical Conditions: Under photochemical conditions, the reaction proceeds via a disrotatory motion.

The reverse reaction, the electrocyclic ring-opening of a cyclobutene, also follows these stereochemical rules. The equilibrium between the open-chain diene and the cyclobutene often favors the more stable, less strained open-chain form. libretexts.org

Valence isomerization refers to the interconversion of constitutional isomers through the reorganization of bonding electrons, often involving pericyclic processes. The electrocyclic ring-closure and ring-opening are examples of valence isomerization.

The presence of the hydroxyl group in this compound allows for the possibility of intramolecular pericyclic reactions where this functional group participates. For example, an intramolecular Diels-Alder reaction could occur if the molecule contained a suitable dienophile tethered to the diene system.

Another possibility is an ene reaction, which is a pericyclic reaction involving the transfer of an allylic hydrogen from one component (the "ene") to another (the "enophile") with the concurrent formation of a new C-C bond. adichemistry.com While a classic intermolecular ene reaction is more common, intramolecular variants are also well-established.

Transformations of the Primary Alcohol Functional Group

The primary alcohol group in this compound is a key site for synthetic modifications, readily undergoing oxidation, esterification, and etherification reactions. These transformations are fundamental in synthesizing a range of derivatives with potential applications in materials science and as synthetic intermediates.

The oxidation of this compound provides access to the corresponding (2E,4E)-5-phenylpenta-2,4-dienal and (2E,4E)-5-phenylpenta-2,4-dienoic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent commonly used for the oxidation of allylic and benzylic alcohols. In the case of this compound, treatment with activated MnO₂ in a suitable solvent such as dichloromethane (B109758) selectively oxidizes the primary alcohol to the corresponding aldehyde, (2E,4E)-5-phenylpenta-2,4-dienal, while preserving the conjugated diene system. This type of oxidation is often performed at room temperature and is valued for its chemoselectivity.

Further oxidation to the carboxylic acid, (2E,4E)-5-phenylpenta-2,4-dienoic acid, can be achieved using stronger oxidizing agents. A common method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone) or other chromium(VI)-based reagents. However, care must be taken to avoid potential side reactions involving the double bonds. An alternative, milder two-step procedure involves the initial oxidation to the aldehyde followed by subsequent oxidation using reagents like silver oxide (Tollens' reagent) or sodium chlorite.

Table 1: Oxidation Reactions of this compound

Starting MaterialReagent(s)ProductReaction Type
This compoundManganese Dioxide (MnO₂)(2E,4E)-5-phenylpenta-2,4-dienalSelective Oxidation
(2E,4E)-5-phenylpenta-2,4-dienalJones Reagent (CrO₃, H₂SO₄, acetone)(2E,4E)-5-phenylpenta-2,4-dienoic acidOxidation
(2E,4E)-5-phenylpenta-2,4-dienalSilver Oxide (Ag₂O)(2E,4E)-5-phenylpenta-2,4-dienoic acidMild Oxidation

The primary alcohol of this compound can be readily converted into esters and ethers, which are valuable derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. For a more reactive approach, the use of an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine, is effective. For instance, reaction with acetic anhydride in the presence of pyridine would yield (2E,4E)-5-phenylpenta-2,4-dien-1-yl acetate (B1210297).

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide) results in the formation of the corresponding ether, such as (2E,4E)-1-methoxy-5-phenylpenta-2,4-diene. The choice of the alkyl halide determines the nature of the ether formed.

Table 2: Esterification and Etherification of this compound

Reaction TypeReagentsProduct
EsterificationAcetic anhydride, Pyridine(2E,4E)-5-phenylpenta-2,4-dien-1-yl acetate
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)(2E,4E)-1-methoxy-5-phenylpenta-2,4-diene

Radical Reactions and Photochemistry of this compound

The conjugated diene system in this compound makes it susceptible to radical reactions and photochemical transformations. While specific studies on this exact molecule are limited, the reactivity can be inferred from related compounds.

Radical Reactions: The extended π-system can participate in radical addition reactions. For instance, the addition of thiyl radicals, generated from thiols, could potentially lead to a variety of adducts. However, intramolecular radical cyclizations are less likely due to the linear nature of the carbon chain and the high energy of the potential cyclic intermediates that would be formed.

Photochemistry: The photochemistry of conjugated dienes is a rich area of study. Upon absorption of UV light, this compound can undergo E/Z isomerization around the double bonds. This process typically proceeds through an excited state intermediate. For example, irradiation could lead to the formation of other stereoisomers such as (2Z,4E)-5-phenylpenta-2,4-dien-1-ol. The photostationary state, which is the equilibrium mixture of isomers under irradiation, will depend on the excitation wavelength and the solvent. Furthermore, derivatives of this compound, such as the corresponding carboxylic acid (cinnamylideneacetic acid), are known to undergo [2+2] cycloaddition reactions upon irradiation, leading to the formation of cyclobutane (B1203170) dimers. cambridge.org This suggests that this compound could also potentially undergo similar photodimerization reactions.

Comparative Reactivity Studies with Other Dienol Stereoisomers and Analogues

The stereochemistry of the diene system significantly influences the reactivity of the molecule. Comparing this compound with its stereoisomers and analogues provides insight into structure-reactivity relationships.

The (2E,4E)-isomer is generally the most thermodynamically stable due to reduced steric hindrance, allowing for a planar conformation of the conjugated system. In contrast, a (Z)-isomer, such as (2Z,4E)-5-phenylpenta-2,4-dien-1-ol, would be sterically more hindered, leading to a non-planar conformation. This difference in ground-state energy and geometry can affect reaction rates. For instance, in reactions where the transition state requires a planar geometry, the (2E,4E)-isomer would be expected to react faster. The corresponding (2Z,4E)-5-phenylpenta-2,4-dienal is a known compound, suggesting that the (Z)-dienol is a viable, albeit likely less stable, isomer. nih.gov

Analogues, such as (2E,4E)-4-methyl-5-phenylpenta-2,4-dien-1-ol, introduce steric and electronic perturbations. nih.gov The methyl group at the 4-position can influence the electron density of the diene system and may sterically hinder the approach of reagents to the C4-C5 double bond. This could lead to different regioselectivity in addition reactions compared to the unsubstituted parent compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 2e,4e 5 Phenylpenta 2,4 Dien 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms. For (2E,4E)-5-phenylpenta-2,4-dien-1-ol, NMR is crucial for confirming the stereochemistry of the diene system and understanding its conformational preferences.

1H and 13C NMR Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information regarding its structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal the spatial relationships between neighboring protons.

The ¹H NMR spectrum is characterized by a series of signals in the olefinic region, corresponding to the protons of the pentadiene chain, as well as signals for the phenyl and alcohol functional groups. The large coupling constants observed for the protons on the double bonds are characteristic of a trans configuration.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the olefinic carbons confirm the conjugated nature of the diene system, while the positions of the phenyl and alcohol carbon signals are consistent with their expected environments.

¹H NMR Data (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.25d5.9
H-25.97dt15.2, 5.8
H-36.43dd15.2, 10.4
H-46.80dd15.6, 10.5
H-56.56d15.7
Phenyl-H7.20-7.40m-
OH1.81br s-

¹³C NMR Data (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-163.5
C-2128.3
C-3131.7
C-4132.8
C-5132.6
Phenyl-C (ipso)137.2
Phenyl-C126.5, 127.7, 128.7

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in the 1D spectra and for elucidating the complete bonding network and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other. For this compound, this would show cross-peaks between adjacent protons in the dienol chain (e.g., H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton at 4.25 ppm (H-1) would show a cross-peak with the carbon at 63.5 ppm (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation. In this compound, NOESY would show correlations between protons that are on the same side of the double bonds, confirming the E,E stereochemistry. For instance, a NOE would be expected between H-2 and H-4.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₁H₁₂O, the expected exact mass of the molecular ion [M]⁺ would be approximately 160.0888 Da. HRMS analysis would be able to confirm this exact mass, thereby verifying the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

Common fragmentation pathways for this compound would likely involve:

Loss of a water molecule (-18 Da): This is a common fragmentation for alcohols, leading to the formation of a stable carbocation.

Cleavage of the C-C bonds in the dienol chain: This would lead to a variety of fragment ions, with the stability of the resulting carbocations and neutral fragments influencing the intensity of the observed peaks.

Loss of the phenyl group (-77 Da): Cleavage of the bond between the phenyl group and the dienol chain would result in a prominent peak corresponding to the C₆H₅⁺ ion.

Retro-Diels-Alder reactions: While less common for acyclic dienes, under certain conditions, fragmentation resembling a retro-Diels-Alder reaction could occur.

By analyzing the masses of the fragment ions, the structural components of the molecule can be pieced together, providing further confirmation of its identity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of the chemical bonds within the molecule.

For this compound, the key functional groups that would give rise to characteristic vibrational bands are the hydroxyl (-OH) group, the carbon-carbon double bonds (C=C) of the conjugated diene, the carbon-oxygen single bond (C-O), and the aromatic phenyl group.

Expected Vibrational Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching~3200-3600 (broad)
C-H (aromatic)Stretching~3000-3100
C-H (alkene)Stretching~3000-3100
C=C (conjugated)Stretching~1600-1650
C=C (aromatic)Stretching~1450-1600
C-O (alcohol)Stretching~1050-1250
C-H (alkene)Out-of-plane bending~960-980 (for trans C-H)

The IR spectrum would be expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The C=C stretching vibrations of the conjugated diene would appear in the 1600-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.

Electronic Absorption (UV-Vis) Spectroscopy for Conjugation and Chromophore Characterization

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a powerful technique for probing the conjugated π-electron system of this compound, which acts as a chromophore. The absorption of UV-Vis light by the molecule promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The wavelength of maximum absorption (λmax) is directly related to the extent of conjugation; longer conjugated systems generally exhibit a bathochromic shift (a shift to longer wavelengths).

The chromophore of this compound consists of a phenyl ring conjugated with a pentadienol chain. This extended system of alternating double and single bonds results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to less conjugated systems. Consequently, the molecule absorbs light at longer wavelengths.

While specific experimental UV-Vis data for this compound is not widely published, we can infer its absorption characteristics by comparing it to related, less conjugated molecules. For instance, cinnamaldehyde (B126680), which has a shorter phenylpropenal chromophore, exhibits a λmax around 286 nm. chemsrc.com The additional conjugated double bond in the pentadienol structure of this compound is expected to shift the λmax to a longer wavelength, likely into the 300-350 nm region. This is due to the further delocalization of the π-electrons, which lowers the energy required for the π → π* transition.

The solvent used for UV-Vis analysis can also influence the λmax value. Polar solvents can interact with the electronic ground and excited states of the molecule to different extents, leading to shifts in the absorption maximum. Therefore, reporting the solvent system is crucial for the reproducibility of UV-Vis data.

Table 1: Comparison of UV-Vis Absorption Maxima for Related Chromophores

Compound NameStructureConjugated SystemExpected λmax (nm)
CinnamaldehydePhenylpropenalPhenyl ring, C=C, C=O~286 chemsrc.com
(2E,4E)-5-phenylpenta-2,4-dienalPhenylpenta-2,4-dienalPhenyl ring, C=C-C=C, C=O>286
This compoundPhenylpenta-2,4-dienolPhenyl ring, C=C-C=C, C-OH>286

This table provides expected values based on conjugation principles; experimental values may vary.

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

Detailed crystallographic studies have been performed on several such derivatives, revealing key structural features. For example, the crystal structure of (2E,4E)-1-(2-Hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one was determined to be orthorhombic, belonging to the space group Pbca. researchgate.net The analysis confirmed the trans configuration of the olefinic groups, a feature also expected in this compound. researchgate.net

Similarly, the crystal structure of (2E,4E)-1-ferrocenyl-5-phenylpenta-2,4-dien-1-one was solved and found to be monoclinic with the space group P21/c. This study provided precise bond lengths and angles, as well as information on the crystal packing, which was stabilized by intramolecular hydrogen bonding interactions.

The crystallographic data for these derivatives allow for a detailed examination of bond lengths, which can indicate the degree of electron delocalization. For instance, in a conjugated system, the single bonds will have some double-bond character and be shorter than typical C-C single bonds, while the double bonds will be slightly elongated.

Table 2: Representative Crystallographic Data for (2E,4E)-5-phenylpenta-2,4-dien-1-one Derivatives

Compound(2E,4E)-1-(2-Hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one researchgate.net1-(4-Methoxyphenyl)-5-phenylpenta-2,4-dien-1-one nist.gov
Formula C17H14O2C18H16O2
Crystal System OrthorhombicNot specified
Space Group PbcaNot specified
a (Å) 10.9068(3)Not specified
b (Å) 7.9851(2)Not specified
c (Å) 30.2131(7)Not specified
V (Å3) 2631.32(12)Not specified
Z 8Not specified
R-factor 0.0500.062

This table presents a selection of crystallographic parameters to illustrate the type of data obtained from X-ray diffraction studies.

The determination of the crystal structures of derivatives of this compound is crucial for understanding its solid-state behavior and for correlating its structure with its physical and chemical properties. These studies provide a solid foundation for predicting the structure and properties of the parent alcohol.

Theoretical and Computational Investigations of 2e,4e 5 Phenylpenta 2,4 Dien 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic behavior and inherent stability of (2E,4E)-5-phenylpenta-2,4-dien-1-ol. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a quantitative picture of the molecule's electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations are instrumental in determining the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic coordinates until a minimum energy structure is found.

For conjugated systems like this compound, DFT can accurately predict bond lengths, bond angles, and dihedral angles. The planarity of the conjugated diene chain and the orientation of the phenyl group relative to this chain are critical features that can be elucidated. Furthermore, by mapping the potential energy surface, DFT can identify various stable conformers and the energy barriers between them, providing a comprehensive energy landscape of the molecule. This is crucial for understanding its dynamic behavior in different environments.

In studies of similar conjugated compounds, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G**) have been effectively used for geometry optimization and the calculation of quantum chemical parameters that describe a molecule's chemical behavior. The optimized molecular structure is key to understanding the molecule's stability and reactivity.

Parameter Description Significance for this compound
Geometry Optimization Finding the lowest energy arrangement of atoms in the molecule.Determines the most stable 3D structure, bond lengths, and angles.
Energy Landscapes Mapping of the potential energy as a function of molecular geometry.Identifies stable conformers and the energy barriers for their interconversion.
DFT Functional (e.g., B3LYP) The approximation used to describe the exchange-correlation energy in DFT.The choice of functional impacts the accuracy of the calculated properties.
Basis Set (e.g., 6-311G )**A set of mathematical functions used to build the molecular orbitals.A larger basis set generally leads to more accurate results.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain electronic properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for properties such as ionization potentials, electron affinities, and electronic excitation energies.

For this compound, ab initio calculations can be employed to refine the understanding of its electronic structure. These methods are particularly valuable for studying systems where electron correlation effects are significant, which is often the case in conjugated molecules. Hierarchical ab initio benchmark studies on related organodichalcogenide structures have demonstrated the capability of these methods to yield highly accurate bond energies. While computationally intensive, these methods serve as a "gold standard" to validate the results obtained from more cost-effective DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the single bonds in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable conformers and understand the energetic relationships between them. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step, thereby mapping the potential energy surface (PES).

For this molecule, key rotations would include the C-C bond connecting the phenyl group to the diene chain and the C-C and C-O bonds of the alcohol moiety. The planarity of the conjugated system is expected to be a dominant factor in its conformational preference, as this maximizes π-orbital overlap. The PES mapping can reveal the energy cost associated with deviations from planarity. In studies of similar molecules, PES scans have been used to identify the most stable conformer.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, both Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can be simulated.

Calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can aid in the assignment of experimental spectra. The calculated chemical shifts for both ¹H and ¹³C nuclei are compared with experimental data to confirm the molecular structure.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. For this compound, with its extended π-conjugation, a strong absorption in the UV-Vis region is expected. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved, such as the π → π* transition characteristic of conjugated systems.

Spectroscopic Technique Computational Method Predicted Parameters for this compound
NMR GIAO (Gauge-Including Atomic Orbital)¹H and ¹³C chemical shifts.
UV-Vis TD-DFT (Time-Dependent Density Functional Theory)Wavelength of maximum absorption (λmax) and electronic transition types.

Reaction Mechanism Elucidation through Transition State Calculations for this compound Transformations

Transition state (TS) theory and computational chemistry are powerful allies in elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as oxidation, reduction, or cycloaddition reactions, computational methods can identify the transition state structures and calculate their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

By mapping the reaction pathway, from reactants through the transition state to the products, a detailed understanding of the reaction mechanism can be obtained. This includes identifying key intermediates and understanding the factors that control the stereochemistry and regioselectivity of the reaction. Transition state calculations have been successfully applied to understand the cyclization mechanisms in the synthesis of complex natural products.

Molecular Orbitals and Reactivity Prediction (e.g., HOMO-LUMO analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals dictate how the molecule will interact with other chemical species.

For this compound, the HOMO is expected to be located primarily along the π-conjugated system of the diene and the phenyl ring, indicating that these are the sites most susceptible to electrophilic attack. Conversely, the LUMO will also be distributed across the conjugated system, representing the regions most likely to accept electrons in a reaction with a nucleophile.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In conjugated polyenes, the HOMO-LUMO gap generally decreases as the length of the conjugated system increases, which corresponds to a shift in the UV-Vis absorption to longer wavelengths. The analysis of these frontier orbitals provides valuable predictions about the molecule's behavior in chemical reactions.

Molecular Orbital Description Reactivity Implication for this compound
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons; site for electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons; site for nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Advanced Applications of 2e,4e 5 Phenylpenta 2,4 Dien 1 Ol As a Synthetic Intermediate or Functional Material Precursor

Role in Polymer Chemistry and Material Science

The conjugated system within (2E,4E)-5-phenylpenta-2,4-dien-1-ol makes it a person of interest in the fields of polymer chemistry and material science, particularly for the development of materials with specific electronic and optical properties.

Monomer or Precursor for Conjugated Polymer Architectures

Conjugated polymers are a class of organic polymers that possess a backbone of alternating single and double bonds, leading to delocalized π-electrons. This electronic structure is responsible for their unique conductive and light-emitting properties. This compound, with its extended π-system, can be utilized as a monomer or a precursor for creating these polymer architectures. The hydroxyl group provides a reactive handle for polymerization reactions, such as condensation polymerization or conversion to a more reactive leaving group for other polymerization techniques. The phenyl group and the diene system can be further functionalized to tune the electronic and physical properties of the resulting polymers. While direct polymerization of this compound is not extensively documented in publicly available research, its structural motifs are found in various monomers used for creating conjugated polymers for optoelectronic applications. scienceandtechnology.com.vn

Development of Optoelectronic Materials

The development of novel organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. The core structure of this compound is analogous to components of molecules investigated for these applications. The conjugated diene system, in conjunction with the phenyl ring, can influence the electronic properties of a molecule, making it a potential candidate for investigation in the development of new materials like photoconductors or organic semiconductors. smolecule.com Its derivatives could be incorporated into larger molecular frameworks to enhance charge transport or light absorption/emission characteristics. For instance, the related compound, methyl (2E,4E)-5-phenylpenta-2,4-dienoate, is noted for its potential in material science due to its conjugated system. smolecule.com

Utilization as a Building Block in Complex Organic Synthesis

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a variety of complex organic molecules, including heterocyclic compounds and natural products.

Scaffold for Heterocyclic Compound Synthesis (e.g., pyrazoles, 1,5-benzodiazepines)

Heterocyclic compounds are cyclic compounds containing at least two different elements as members of its ring(s). They are of immense importance in medicinal chemistry and materials science.

Pyrazoles: Pyrazoles are five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms. semanticscholar.org They are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.com While this compound is not a direct precursor, its aldehyde analogue, (2E,4E)-5-phenylpenta-2,4-dienal, can be used to synthesize styrylpyrazoles. semanticscholar.org For example, the domino reaction of (2E,4E)-5-phenylpenta-2,4-dienal with the Bestmann–Ohira reagent can lead to the formation of (E)-4-styryl-5-vinylpyrazole. semanticscholar.org

1,5-Benzodiazepines: Benzodiazepines are seven-membered heterocyclic compounds with two nitrogen atoms. nih.gov 1,5-Benzodiazepines are typically synthesized through the condensation reaction of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds. nih.govijtsrd.comsemanticscholar.org The α,β-unsaturated ketone corresponding to the oxidation of this compound could potentially be used in such syntheses. The reaction of o-phenylenediamine (B120857) with chalcones (which share the α,β-unsaturated ketone motif) is a known method for preparing 1,5-benzodiazepines. nih.govsemanticscholar.org

Precursor to Polyenones (e.g., lignarenone B)

Polyenones are a class of organic compounds characterized by a polyene chain and a ketone functional group. The oxidation of the primary alcohol in this compound would yield the corresponding aldehyde, (2E,4E)-5-phenylpenta-2,4-dienal, and further oxidation would produce the carboxylic acid. The aldehyde itself is a polyenone. While specific synthesis of lignarenone B from this exact precursor is not detailed in the provided search results, the structural similarity suggests its potential as a starting material for analogues. The related compound, (2E,4E)-1-(2-Hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one, is a chalcone (B49325) derivative that has been synthesized and characterized. researchgate.net

Role in Natural Product Total Synthesis (as a moiety or precursor)

The total synthesis of natural products is a cornerstone of organic chemistry, enabling access to complex and often biologically active molecules. rsc.org The phenylpenta-2,4-dien-1-ol moiety is a structural component found in various natural products and their synthetic analogues. Its presence in a synthetic intermediate provides a valuable building block for constructing more complex molecular architectures. While the direct use of this compound in a specific total synthesis is not explicitly detailed in the provided search results, the versatility of its functional groups makes it a plausible precursor for various natural product syntheses.

Applications in Catalysis and Ligand Design

Extensive research has been conducted to identify versatile compounds that can serve as chiral auxiliaries in stereoselective reactions. wikipedia.org Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can typically be removed and recovered for future use. wikipedia.org

The development of chiral auxiliaries often involves structures with specific functionalities and steric properties that can effectively bias the approach of a reactant to a prochiral center. Compounds like trans-2-phenyl-1-cyclohexanol (B1200244) and various oxazolidinones have been successfully employed in this context. wikipedia.orgnih.gov For instance, trans-2-phenylcyclohexanol has been used in ene reactions to yield products with a high diastereomeric ratio. wikipedia.org

Given the absence of specific research findings on the application of this compound in catalysis and ligand design, no data tables on reaction yields or enantiomeric excesses can be provided.

Synthesis and Chemical Properties of Derivatives and Analogues of 2e,4e 5 Phenylpenta 2,4 Dien 1 Ol

Systematic Modification of the Phenyl Ring and Dienyl Chain

The chemical behavior of (2E,4E)-5-phenylpenta-2,4-dien-1-ol derivatives can be systematically altered by introducing various functional groups to either the phenyl ring or the dienyl chain.

Phenyl Ring Modification: Substituents on the phenyl ring significantly influence the electronic properties of the entire molecule, which in turn affects its reactivity, particularly in reactions involving the aromatic ring or the conjugated system. The reactivity of the benzene (B151609) ring towards electrophilic substitution is a classic example. Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) activate the ring, increasing the rate of reaction, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) deactivate it. lumenlearning.comquora.com For instance, a methoxy group can increase the rate of electrophilic substitution by a factor of about ten thousand, whereas a nitro group can decrease it by a millionfold. lumenlearning.com

This principle is observed in related structures like cinnamaldehyde (B126680). When cinnamaldehyde is reacted with primary amines, the presence of EWGs on the amine's phenyl ring, such as nitro groups, reduces the nucleophilicity of the amine and can hinder or prevent the reaction. sciencetechindonesia.comsciprofiles.comresearchgate.net Conversely, in reactions involving allenylic alcohols with aryl substituents, those bearing electron-rich aryl groups generally lead to higher product yields compared to those with electron-deficient aryl groups. acs.org This is attributed to the stabilization of carbocationic intermediates. acs.org

Dienyl Chain Modification: Modifications to the dienyl chain, such as the introduction of alkyl groups, also create a diverse set of analogues. For example, (2E,4E)-4-methyl-5-phenylpenta-2,4-dien-1-ol is a known derivative where a methyl group is added at the C4 position of the dienyl chain. nih.gov Structure-activity relationship studies on related compounds, such as (2Z,4E)-5-phenylpenta-2,4-dienoic acid, have involved the synthesis of C4-alkyl analogues to probe the structural requirements for biological activity. researchmap.jp The reactivity of the diene system itself can be influenced by such substitutions. Dienes with electron-donating substituents are generally more reactive in reactions like the hetero-Diels-Alder reaction. nih.gov

Modification SiteSubstituent TypeEffect on ReactivityExample Reaction
Phenyl Ring Electron-Donating (e.g., -OCH₃, -OH)Increases reactivity of the ringElectrophilic Aromatic Substitution lumenlearning.comquora.com
Phenyl Ring Electron-Withdrawing (e.g., -NO₂)Decreases reactivity of the ringElectrophilic Aromatic Substitution lumenlearning.com
Dienyl Chain Electron-Donating (e.g., -alkyl)Increases reactivity of the dieneHetero-Diels-Alder Reaction nih.gov

Stereochemical Variations and Their Synthetic Access (e.g., (2Z,4E)-isomers)

The stereochemistry of the dienyl chain is a critical aspect of the molecule's identity and properties. While the (2E,4E)-isomer is the most stable due to its fully extended conjugation, other stereoisomers, such as the (2Z,4E) and (2E,4Z) forms, are also of significant interest. The (2Z,4E)-isomer, for example, features a cis configuration at the C2-C3 double bond, which introduces a steric clash between the C3 hydrogen and the hydroxyl group, leading to reduced stability compared to the all-trans isomer.

The synthesis of these specific stereoisomers requires stereoselective methods. The Horner-Emmons reaction and its Ando-modified variant are powerful tools for constructing alkenes with defined stereochemistry. researchmap.jp These methods have been successfully employed in the synthesis of analogues of (2Z,4E)-5-phenylpenta-2,4-dienoic acid. researchmap.jp Another approach involves the sequential 1,4-elimination and chemicalbook.in-Wittig rearrangement of (E)-4-alkoxy-2-butenyl benzoates, which provides a stereoselective route to (2Z,4E)-2,4-pentadien-1-ols. amanote.comfigshare.comjst.go.jp

The synthesis of the (2Z,4E)-isomer of 5-phenylpenta-2,4-dienoic acid (ku-76) often starts from cis-cinnamaldehyde, which is itself prepared from ethyl cis-cinnamate. researchmap.jp This highlights the importance of starting material stereochemistry in achieving the desired final product configuration.

IsomerKey Structural FeatureRelative StabilitySynthetic Access Method
(2E,4E) All-trans configurationMost stableStandard Wittig/Horner-Emmons
(2Z,4E) cis (Z) at C2-C3 double bondLess stable than (2E,4E) Ando-modified Horner-Emmons researchmap.jp
(2E,4Z) cis (Z) at C4-C5 double bondNon-planar, lower melting point Stereoselective synthesis from specific precursors

Comparative Reactivity and Spectroscopic Analysis of Substituted Dienols and Dienal Derivatives

The structural modifications discussed above lead to predictable changes in the reactivity and spectroscopic properties of the resulting derivatives. The oxidation of the primary alcohol in this compound to an aldehyde yields (2E,4E)-5-phenylpenta-2,4-dienal, a related conjugated system whose properties are also modulated by substitution.

Comparative Reactivity: The electronic nature of substituents on the phenyl ring directly impacts the reactivity of the conjugated system. Electron-donating groups enhance the electron density of the diene, making it more susceptible to attack by electrophiles and more reactive in pericyclic reactions like the Diels-Alder reaction. nih.gov In contrast, electron-withdrawing groups diminish the electron density, reducing the diene's reactivity in such transformations. nih.gov This effect is also seen in the reactivity of the corresponding aldehydes; for example, the reaction of cinnamaldehyde derivatives with nucleophiles is influenced by substituents on the phenyl ring. sciencetechindonesia.comsciprofiles.com

Spectroscopic Analysis: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, are invaluable for characterizing these derivatives and understanding the electronic effects of substitution.

In ¹H NMR spectroscopy, the chemical shifts of the vinylic protons in the dienyl chain are sensitive to the electronic environment. Substituents on the phenyl ring that donate electrons will typically cause an upfield shift (to lower ppm values) of the dienyl protons, whereas electron-withdrawing groups will cause a downfield shift. biointerfaceresearch.com Coupling constants (J-values) between these protons are crucial for determining the stereochemistry of the double bonds; large coupling constants (typically >12 Hz) are characteristic of a trans (E) configuration. biointerfaceresearch.com

In ¹³C NMR, the chemical shifts of the carbons in the conjugated system are similarly affected by substituents. The carbonyl carbon in dienal derivatives, for example, is a sensitive probe of electronic effects. biointerfaceresearch.com

UV-Vis spectroscopy reveals changes in the electronic transitions of the conjugated π-system. The wavelength of maximum absorption (λ_max) is affected by both substitution and stereochemistry. Extending the conjugation or adding electron-donating groups generally leads to a bathochromic (red) shift to longer wavelengths. For instance, in related chalcone (B49325) and benzylideneaniline (B1666777) systems, substitutions on the aromatic rings that enhance conjugation or electron donation result in a red shift in the absorption spectra. biointerfaceresearch.comresearchgate.net

Derivative TypeSpectroscopic TechniqueObservationInterpretation
Phenyl-substituted dienols/dienals¹H NMRDownfield shift of vinylic protonsElectron-withdrawing group on phenyl ring biointerfaceresearch.com
Phenyl-substituted dienols/dienals¹H NMRUpfield shift of vinylic protonsElectron-donating group on phenyl ring biointerfaceresearch.com
Dienol/Dienal isomers¹H NMRJ-coupling constant > 12 Hztrans (E) configuration of double bond biointerfaceresearch.com
Phenyl-substituted dienols/dienalsUV-VisBathochromic (red) shift of λ_maxExtended conjugation or electron-donating group biointerfaceresearch.comresearchgate.net

An in-depth analysis of future research avenues for the chemical compound this compound reveals significant potential for innovation across catalysis, reaction engineering, and computational chemistry. As a conjugated dienol, this molecule represents a versatile platform for synthetic transformations and the development of novel molecular architectures. The exploration of its chemical behavior is poised to benefit from cutting-edge technologies and methodologies, pushing the boundaries of synthetic efficiency, selectivity, and mechanistic understanding. The following sections outline key future research directions and emerging trends that are anticipated to shape the scientific landscape for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E,4E)-5-phenylpenta-2,4-dien-1-ol, and how can stereochemical purity be ensured?

  • Methodological Answer : Multi-step synthetic protocols often employ Wittig or Horner-Wadsworth-Emmons reactions to establish the conjugated diene system. For stereochemical control, reaction conditions (e.g., temperature, solvent polarity) must be rigorously optimized. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and stereochemical validation using 1H^1H-NMR (coupling constants for trans double bonds) or X-ray crystallography are critical . High yields (>80%) are achievable when using aryl aldehydes and stabilized ylides .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography using programs like SHELXL or ORTEP-3 provides definitive stereochemical assignment. For dynamic analysis, 1H^1H- and 13C^{13}C-NMR can identify diene proton coupling patterns (J = 15–16 Hz for trans configuration). IR spectroscopy confirms hydroxyl stretching (~3200–3600 cm1^{-1}) and conjugated C=C bonds (~1600 cm1 ^{-1}). Mass spectrometry (HRMS) validates molecular weight (e.g., 162.23 g/mol for C11_{11}H14_{14}O) .

Q. What are the key physicochemical properties of this compound relevant to handling and storage?

  • Methodological Answer : The compound exists as a yellow oil at room temperature, requiring storage under inert gas (N2_2) at −20°C to prevent oxidation. Solubility varies: miscible in polar aprotic solvents (DMSO, DMF) but limited in water. LogP values (~2.5) suggest moderate lipophilicity, influencing its use in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Variability in bioactivity (e.g., anti-inflammatory vs. inconsistent enzyme inhibition) may arise from differences in assay conditions (pH, cell lines) or impurity profiles. Standardize protocols:

  • Use HPLC-purified compound (>95% purity).
  • Validate enzyme inhibition (e.g., COX-2) via kinetic assays (IC50_{50}) with positive controls.
  • Cross-reference with structurally related analogs (e.g., ester derivatives in ) to isolate structure-activity relationships .

Q. What experimental strategies optimize the compound’s application in oxidative stress studies?

  • Methodological Answer : In cellular models (e.g., SH-SY5Y neurons), pre-treat cells with non-toxic concentrations (determined via MTT assay). Measure ROS levels using fluorescent probes (DCFH-DA) and correlate with antioxidant enzyme activity (SOD, CAT) via ELISA. For in vivo models (e.g., zebrafish in ), dose-response studies (0.1–10 µM) and locomotor activity tracking can assess neuroprotective effects .

Q. How can computational modeling enhance understanding of its interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like Keap1-Nrf2. Parameterize the compound using Gaussian-based DFT calculations (B3LYP/6-31G*). Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD_D) .

Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?

  • Methodological Answer : Large-scale reactions risk thermal isomerization of double bonds. Mitigate by:

  • Using low-temperature (<0°C) conditions for ylide formation.
  • Employing flow chemistry for controlled residence times.
  • Monitoring reaction progress in situ via FTIR or Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.